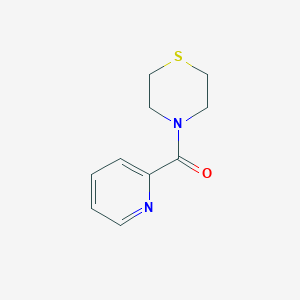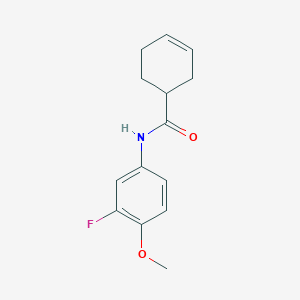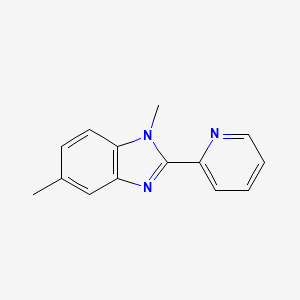![molecular formula C14H14BrNO2S B7527502 N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide, also known as BMTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BMTM belongs to the class of benzamide derivatives, which have been shown to exhibit pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the pathogenesis of inflammatory diseases by promoting vasodilation, edema, and pain. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to selectively inhibit COX-2, which is the isoform of COX that is upregulated in response to inflammation.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Studies have shown that N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is able to reduce pain and inflammation by inhibiting the release of inflammatory mediators such as prostaglandins and cytokines. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has also been shown to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is its potent pharmacological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide for different therapeutic applications.
Orientations Futures
For the research on N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide include investigating its potential as a novel analgesic and anti-inflammatory agent and as a modulator of GABA receptors for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide involves a three-step reaction process, starting from the reaction of 4-bromothiophen-2-ylmethanol with thionyl chloride to form 4-bromothiophen-2-ylmethyl chloride. The second step involves the reaction of 4-bromothiophen-2-ylmethyl chloride with 2-methoxy-N-methylbenzamide in the presence of a base such as potassium carbonate to form N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to exhibit potential pharmacological activities such as antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. Studies have shown that N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is able to inhibit the release of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the pathogenesis of inflammatory diseases. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has also been shown to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain.
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-16(8-11-7-10(15)9-19-11)14(17)12-5-3-4-6-13(12)18-2/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPCUOUNNPLVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)

![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)